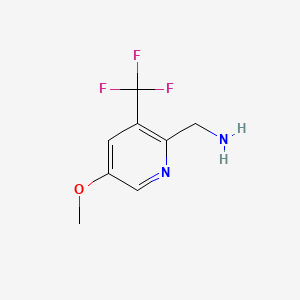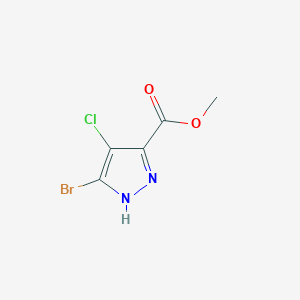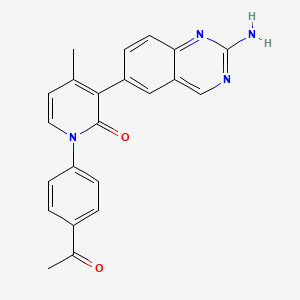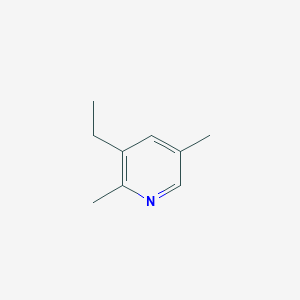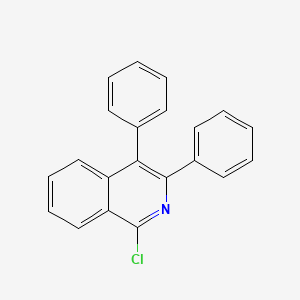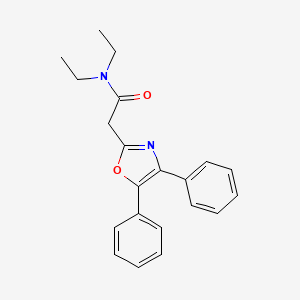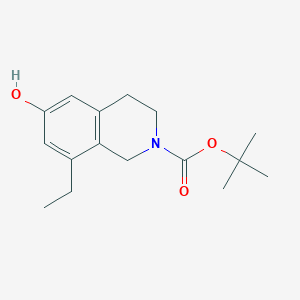
tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxy group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and tert-butyl bromoacetate.
Formation of Intermediate: The initial step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.
Hydrolysis and Cyclization: The intermediate is then subjected to hydrolysis and cyclization under acidic conditions to yield the desired isoquinoline derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
類似化合物との比較
Similar Compounds
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate:
Tert-butyl 8-(bromomethyl)-3,4-dihydroisoquinoline-2-carboxylate: Contains a bromomethyl group instead of an ethyl group, which can significantly alter its reactivity and use in synthesis.
Uniqueness
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the ethyl and hydroxy groups, which provide distinct chemical properties and potential for diverse applications. Its specific structure allows for targeted interactions in medicinal chemistry and materials science, making it a valuable compound for research and development.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-5-11-8-13(18)9-12-6-7-17(10-14(11)12)15(19)20-16(2,3)4/h8-9,18H,5-7,10H2,1-4H3 |
InChIキー |
CJVZZOSTIOCUQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)

